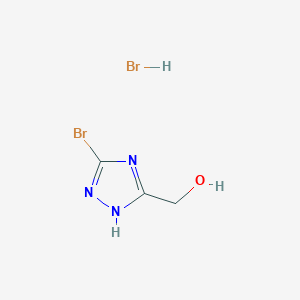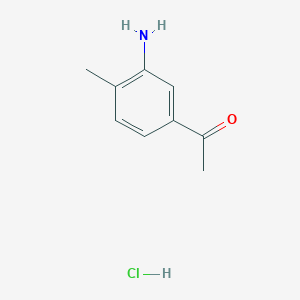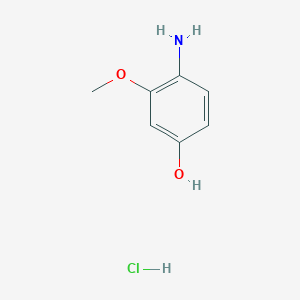
Hept-6-en-2-amine
Descripción general
Descripción
Hept-6-en-2-amine is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and has a molecular weight of 113.2 g/mol . The compound is characterized by the presence of an amine group attached to a heptene chain, specifically at the second carbon atom, with a double bond located at the sixth position.
Métodos De Preparación
Hept-6-en-2-amine can be synthesized through various methods. One common synthetic route involves the reduction of 6-hepten-2-one using ammonium acetate and sodium cyanoborohydride in methanol at room temperature . This reaction typically proceeds over 24 hours and yields the desired amine. Industrial production methods may involve similar reduction processes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Hept-6-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The double bond in the heptene chain can be reduced to form heptan-2-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The double bond can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form haloalkanes.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hept-6-en-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of polymers, resins, and other materials where amine functionalities are required.
Mecanismo De Acción
The mechanism of action of hept-6-en-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds, participate in nucleophilic attacks, and interact with enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Hept-6-en-2-amine can be compared to other similar compounds, such as:
Heptan-2-amine: Lacks the double bond present in this compound, resulting in different reactivity and physical properties.
Hex-5-en-2-amine: Has a shorter carbon chain and a double bond at a different position, affecting its chemical behavior.
Oct-7-en-2-amine: Has a longer carbon chain, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which combines an amine group with a heptene chain, providing distinct chemical and physical properties that are valuable in various applications.
Propiedades
IUPAC Name |
hept-6-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVYRPRJCPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)







